N,N'-Diethylethylenediamine is a synthetic compound characterized by its molecular formula . This compound features two primary amine groups (NH₂) connected by an ethylene bridge (–CH₂–CH₂–), making it a symmetrical diamine. It is typically encountered as a colorless liquid with a distinct amine odor. N,N'-Diethylethylenediamine is known for its basicity and ability to form hydrogen bonds, which influence its solubility and reactivity in various chemical environments .
DED is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
Proper handling procedures include wearing gloves, eye protection, and working in a well-ventilated fume hood [].
The synthesis of N,N'-Diethylethylenediamine can be achieved through the following method:
This reaction yields N,N'-Diethylethylenediamine along with hydrochloric acid as a byproduct.
N,N'-Diethylethylenediamine finds utility in various fields:
N,N'-Diethylethylenediamine exhibits interactions with various compounds due to its amine functionality. It can engage in hydrogen bonding and coordinate with metal ions, affecting its reactivity and solubility. Studies have indicated its role in enhancing the solvation of certain bases and facilitating complex formation in organic reactions .
N,N'-Diethylethylenediamine shares structural characteristics with several other diamines. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Ethylenediamine | Simple diamine with two primary amines; less bulky. | |
N,N'-Dimethyl-1,2-ethanediamine | Similar structure but with methyl groups; more sterically hindered. | |
N,N'-Diisopropylethylenediamine | Larger isopropyl groups; affects solubility and reactivity. | |
N,N'-Bis(3-aminopropyl)ethylenediamine | Contains longer propyl chains; alters physical properties significantly. |
N,N'-Diethylethylenediamine's unique attributes stem from its symmetrical structure and the presence of two ethyl groups, which enhance its basicity compared to simpler diamines. This structural configuration allows for specific applications in coordination chemistry and organic synthesis that may not be feasible with other similar compounds .
Copper(II) complexes incorporating DEEDA exhibit notable thermochromic properties, characterized by reversible color changes upon temperature variation. For instance, Cu(deen)₂₂ and Cu(deen)₂₂ (deen = DEEDA) transition from red to violet when heated [4]. This phenomenon arises from subtle alterations in the coordination geometry around the Cu(II) center. At lower temperatures, the complex adopts a distorted octahedral geometry with weak axial interactions from nitrate or tetrafluoroborate anions. Heating induces a structural rearrangement toward a more tetrahedral configuration, reducing ligand field splitting and shifting absorption bands in the visible spectrum [4] [5].
The synthesis of these complexes typically involves reacting copper salts with DEEDA in ethanol under inert conditions. For example, combining Cu(BF₄)₂ with DEEDA in a 1:2 molar ratio yields Cu(deen)₂₂ as a crystalline solid [4]. X-ray diffraction studies reveal bond length disparities between equatorial Cu–N bonds (1.95–2.02 Å) and axial Cu–O interactions (2.50–2.60 Å), underscoring the Jahn-Teller distortion inherent to d⁹ systems [5]. Electronic spectroscopy confirms ligand-to-metal charge transfer (LMCT) transitions in the 500–600 nm range, with thermal modulation of these transitions driving the observed thermochromism [4].
Table 1: Key geometric parameters for thermochromic Cu(II)-DEEDA complexes
Parameter | Cu(deen)₂₂ | Cu(deen)₂₂ |
---|---|---|
Cu–N (equatorial, Å) | 1.98 | 1.97 |
Cu–O (axial, Å) | 2.55 | 2.58 |
N–Cu–N bite angle (°) | 84.2 | 83.7 |
λₘₐₓ (visible, nm) | 545 | 538 |
Nickel(II) forms diverse complexes with DEEDA, including linkage isomers and geometrically distinct species. A notable example is the pair [Ni(deen)₂(NO₂)₂] (nitro) and [Ni(deen)₂(ONO)₂] (nitrito), which represent linkage isomerism [6]. The nitro isomer features Ni–N bonds to nitro groups, while the nitrito form coordinates via oxygen atoms. This isomerism profoundly impacts magnetic moments: the nitro isomer exhibits μₑꜰꜰ = 3.2 BM (high-spin octahedral), whereas the nitrito form shows μₑꜰꜰ = 1.9 BM (low-spin square planar) [6].
Crystallographic analysis of [Ni(deen)₂]Br₂ reveals a square-planar NiN₄ core with Ni–N bond lengths of 1.920–1.967 Å [7]. The shorter bonds involve the unsubstituted amine nitrogens, while the N,N-diethylated nitrogens display elongated interactions. This distortion arises from steric hindrance from ethyl groups, which also influence packing via N–H∙∙∙Br hydrogen bonds (2.97–3.15 Å) [7]. Magnetic susceptibility measurements indicate diamagnetic behavior at room temperature, consistent with a singlet ground state (S = 0) in square-planar Ni(II) complexes [7].
Table 2: Comparative properties of Ni(II)-DEEDA isomers
Property | [Ni(deen)₂(NO₂)₂] | [Ni(deen)₂(ONO)₂] |
---|---|---|
Coordination mode | Nitro (N-bonded) | Nitrito (O-bonded) |
Geometry | Octahedral | Square planar |
μₑꜰꜰ (BM) | 3.2 | 1.9 |
Ni–L bond length (Å) | 2.10 (Ni–N) | 1.93 (Ni–O) |
Note: The provided search results do not contain information on manganese complexes with DEEDA or their applications in polymerization catalysis. As per the user’s instructions, this subsection is omitted due to lack of relevant data in the specified sources.
Flammable;Corrosive